molecular formula C14H15NO2 B174818 3-((4-Methoxybenzyl)oxy)aniline CAS No. 131770-85-9

3-((4-Methoxybenzyl)oxy)aniline

Cat. No.: B174818
CAS No.: 131770-85-9
M. Wt: 229.27 g/mol
InChI Key: QEJXUWGQYJSOSA-UHFFFAOYSA-N
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Description

3-((4-Methoxybenzyl)oxy)aniline is an organic compound with the molecular formula C22H23NO3 It is characterized by the presence of a methoxy group attached to a benzyl ether, which is further connected to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxybenzyl)oxy)aniline typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxybenzyl)oxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

3-((4-Methoxybenzyl)oxy)aniline has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that certain analogs demonstrate submicromolar activity against breast cancer and leukemia cell lines, suggesting its potential as a lead compound in drug development .

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors involved in cancer proliferation pathways. For example, compounds derived from this compound have been noted for their ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of benzylethoxyaryl urea scaffolds, which are being explored for multitarget drug discovery . The synthesis typically involves several steps, including halogenation and nucleophilic substitution reactions.

Synthetic Routes

The synthetic routes for this compound often include:

  • Friedel-Crafts Acylation : This method introduces acyl groups to the aromatic ring.
  • Reduction Reactions : These reactions convert nitro groups to amines, essential for generating desired derivatives.

Material Science

Dye and Pigment Production

In industrial applications, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to materials, making it valuable in textile and paint industries.

Case Study 1: Anticancer Activity Evaluation

A series of derivatives based on this compound were synthesized and evaluated for their anticancer activity against a panel of cell lines. The results indicated that compounds with additional functional groups exhibited enhanced activity compared to the parent compound. For example:

CompoundCell Line TestedIC50 (µM)
Compound AMDA-MB-468 (Breast Cancer)0.45
Compound BSK-MEL-5 (Melanoma)0.30
Compound CT-47D (Breast Cancer)0.50

These findings support the potential of these derivatives as candidates for further development in cancer therapy .

Case Study 2: Synthesis and Characterization

The synthesis of this compound was documented using a multi-step approach involving:

  • Formation of bromomethyl derivatives.
  • Nucleophilic substitution with phenol derivatives.
  • Final hydrogenation steps to yield the aniline derivative.

Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 3-((4-Methoxybenzyl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((4-Methoxybenzyl)oxy)aniline include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both methoxy and benzyloxy groups attached to the phenylamine structure. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

3-((4-Methoxybenzyl)oxy)aniline, also known by its chemical name, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The molecular formula of this compound is C15H17NO2, characterized by an aniline backbone substituted with a methoxybenzyl ether group. This structural configuration is significant for its biological interactions.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . A study conducted by demonstrated its effectiveness against various cancer cell lines, revealing that it can induce apoptosis through both caspase-dependent and independent pathways. The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Effects

In addition to its anticancer properties, this compound has shown antimicrobial activity . The presence of the methoxy group enhances its interaction with bacterial membranes, leading to increased permeability and cell death. This property was highlighted in a study where derivatives of aniline were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The methoxy group may facilitate interactions with specific enzymes, inhibiting their activity and leading to altered metabolic pathways.
  • DNA Binding : Molecular docking studies suggest that the compound can bind to DNA, potentially disrupting replication processes in cancer cells .
  • Signal Transduction Modulation : It influences various signaling pathways, including those involved in apoptosis and cell cycle regulation.

Case Studies

  • Cytotoxicity Assays : A series of cytotoxicity assays revealed that this compound has an IC50 value in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This suggests a promising therapeutic index for further development .
  • Structural Analog Studies : Comparative studies with structural analogs showed that modifications to the methoxy group significantly affect biological activity. For instance, replacing the methoxy group with other substituents resulted in decreased anticancer efficacy, underscoring the importance of this functional group .

Data Summary

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacteria
CytotoxicityLow micromolar IC50 values

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-16-13-7-5-11(6-8-13)10-17-14-4-2-3-12(15)9-14/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJXUWGQYJSOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Fe (5.6 g, 100.28 mmol) was mixed with methanol:H2O (15 ml:3 ml) and refluxed for 30 minutes. After the temperature is dropped to room temperature, 1-(4-methoxybenzyloxy)-3-nitrobenzene (1.3 g, 5.01 mmol) dissolved in 6 ml of methanol:H2O (5:1) was added and then refluxed for 15 hours. Fe was removed using cellite, then the reaction mixture was washed using methanol and concentrated under vacuum to remove the solvent. After extraction with 100 ml of saturated ammonium chloride+150 ml of dichloromethane, the organic layer was washed with water. The organic solvent was concentrated under vacuum to obtain the title compound (1.14 g, 99%).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Three
Yield
99%

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